molecular formula C16H19ClN4O5 B12694853 Pyridinium, 3-(aminocarbonyl)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate CAS No. 145234-87-3

Pyridinium, 3-(aminocarbonyl)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate

Cat. No.: B12694853
CAS No.: 145234-87-3
M. Wt: 382.80 g/mol
InChI Key: CDERPERIKUGEFP-NWBUNABESA-N
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Description

Pyridinium, 3-(aminocarbonyl)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the quaternization of pyridine with an alkylating agent. For this specific compound, the synthesis can be achieved through a multi-step process involving the following steps:

Industrial Production Methods

Industrial production of pyridinium salts often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyridinium salts undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine derivatives, N-oxides, and substituted pyridinium salts .

Scientific Research Applications

Pyridinium salts have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyridinium salts involves their interaction with biological molecules through ionic and covalent bonding. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cell death. The molecular targets include enzymes, DNA, and cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the aminocarbonyl and dimethylaminophenyl groups in Pyridinium, 3-(aminocarbonyl)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

145234-87-3

Molecular Formula

C16H19ClN4O5

Molecular Weight

382.80 g/mol

IUPAC Name

1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methylpyridin-1-ium-3-carboxamide;perchlorate

InChI

InChI=1S/C16H18N4O.ClHO4/c1-12-15(16(17)21)5-4-10-20(12)18-11-13-6-8-14(9-7-13)19(2)3;2-1(3,4)5/h4-11H,1-3H3,(H-,17,21);(H,2,3,4,5)/b18-11+;

InChI Key

CDERPERIKUGEFP-NWBUNABESA-N

Isomeric SMILES

CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)C(=O)N.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)C(=O)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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